4-(naphtho[2,1-b]furan-2-ylcarbonyl)morpholine
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Description
“4-(naphtho[2,1-b]furan-2-ylcarbonyl)morpholine” is a chemical compound that belongs to the class of organic compounds known as naphthofurans . Naphthofurans are compounds containing a naphtho[2,1-b]furan moiety .
Synthesis Analysis
The synthesis of naphtho[2,1-b]furan derivatives has been reported in several studies . For instance, a reverse hydrogenolysis process has been developed for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtha [2,3-b]furan-4,9-diones . The reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors . Another study reported a visible-light-mediated [3+2] cycloaddition reaction for the synthesis of naphtho [2,3-b]furan-4,9-diones .Chemical Reactions Analysis
The chemical reactions involving naphtho[2,1-b]furan derivatives have been studied . For example, a reverse hydrogenolysis process has been developed for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtha [2,3-b]furan-4,9-diones . Another study reported a visible-light-mediated [3+2] cycloaddition reaction for the synthesis of naphtho [2,3-b]furan-4,9-diones .Future Directions
The future directions in the research of “4-(naphtho[2,1-b]furan-2-ylcarbonyl)morpholine” and related compounds could involve further exploration of their biological activities and potential applications in pharmaceutical research and drug discovery . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
Properties
IUPAC Name |
benzo[e][1]benzofuran-2-yl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(18-7-9-20-10-8-18)16-11-14-13-4-2-1-3-12(13)5-6-15(14)21-16/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFOCGKSXQQSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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